molecular formula C12H14N2O2S B5712137 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethoxybenzamide CAS No. 540758-34-7

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethoxybenzamide

Cat. No.: B5712137
CAS No.: 540758-34-7
M. Wt: 250.32 g/mol
InChI Key: DIXORQIKSYXIEA-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad range of applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .

Industrial Production Methods

Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of agrochemicals, dyes, and sensors.

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethoxybenzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ethoxybenzamide moiety enhances its solubility and bioavailability, making it a promising candidate for various applications .

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-2-16-10-6-4-3-5-9(10)11(15)14-12-13-7-8-17-12/h3-6H,2,7-8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXORQIKSYXIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358455
Record name ST50921432
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540758-34-7
Record name ST50921432
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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